molecular formula C10H14N2 B1426260 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine CAS No. 1266203-58-0

1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

Cat. No.: B1426260
CAS No.: 1266203-58-0
M. Wt: 162.23 g/mol
InChI Key: QEKDYOADAUZFIE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine is a cyclic amine compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C10H14N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 3,5-dimethylpyridine with a cyclopropanating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine: shares structural similarities with other cyclic amines and pyridine derivatives.

    2-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine: Another compound with a similar structure but different positional isomerism.

    3-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine: A compound with a different substitution pattern on the cyclopropane ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dimethylpyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-5-8(2)9(12-6-7)10(11)3-4-10/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKDYOADAUZFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine
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1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine
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1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine
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1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine
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1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine
Reactant of Route 6
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

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